Product packaging for Dimethyl 4-methoxyisophthalate(Cat. No.:CAS No. 22955-73-3)

Dimethyl 4-methoxyisophthalate

Cat. No.: B1581115
CAS No.: 22955-73-3
M. Wt: 224.21 g/mol
InChI Key: VYLTWLWJTAJDSS-UHFFFAOYSA-N
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Description

Significance of Aromatic Esters in Chemical Synthesis and Materials Science Research

Aromatic esters represent a significant class of organic compounds, distinguished by an ester functional group attached to an aromatic ring. numberanalytics.com Their importance in academic and industrial research stems from their versatility as intermediates and building blocks for a wide array of more complex molecules. numberanalytics.comsolubilityofthings.com In chemical synthesis, they are pivotal for producing pharmaceuticals, polymers, and agrochemicals. numberanalytics.comnumberanalytics.com The reactions they undergo, such as hydrolysis to form carboxylic acids, make them essential precursors in the synthesis of drugs like ibuprofen. numberanalytics.com Furthermore, reactions like Fischer esterification and the use of acid chlorides are common methods to create these valuable compounds. numberanalytics.com

In the field of materials science, aromatic esters are investigated for the creation of high-performance polymers with unique characteristics. numberanalytics.com For instance, the polymerization of certain aromatic esters can lead to the formation of polycarbonates, which have widespread applications in the automotive and aerospace industries. numberanalytics.com Researchers are also exploring aromatic esters as potential phase change materials (PCMs) for thermal energy storage, particularly for high-temperature applications. mdpi.comresearchgate.net These materials are noted for having a wide range of phase change temperatures and densities that make them suitable candidates for such uses. mdpi.com The study of their thermal properties, like enthalpy of fusion and thermal conductivity, is an active area of research. mdpi.com

Overview of Dimethyl 4-methoxyisophthalate as a Research Building Block

This compound, a specific type of aromatic ester, serves as a key building block in specialized chemical research. calpaclab.combldpharm.com Its chemical structure, featuring a benzene (B151609) ring substituted with two methyl ester groups and a methoxy (B1213986) group, makes it a valuable precursor for synthesizing more complex molecules and polymers. brieflands.comlookchem.com The compound is primarily utilized in research settings as an intermediate or a monomer. brieflands.comlookchem.com

In synthetic organic chemistry, this compound is used to create novel compounds. For example, it is a key reactant in the synthesis of 4-methoxyisophthalohydrazide through a hydrazinolysis reaction. brieflands.com This process involves reacting the ester with hydrazine (B178648) monohydrate, demonstrating its utility in forming new carbon-nitrogen bonds, which is fundamental for developing new pharmaceutical scaffolds. brieflands.com It has also been used in transesterification reactions to prepare other ester derivatives. rsc.org

In polymer and materials science, this compound is used as a monomer in the production of polyesters. lookchem.com Its incorporation into the polymer chain can enhance the mechanical and thermal properties of the resulting materials, making them suitable for creating durable, high-performance fabrics and packaging materials. lookchem.com Furthermore, the compound has been utilized in biochemical research, specifically in high-throughput NMR-based protein-ligand affinity screening to identify how small molecules interact with proteins like bovine serum albumin (BSA). nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound.

PropertyValueReference
CAS Number 22955-73-3 lookchem.com
Molecular Formula C₁₁H₁₂O₅ lookchem.com
Molecular Weight 224.21 g/mol lookchem.com
Melting Point 93-97 °C lookchem.com
Boiling Point 331.6 °C at 760 mmHg lookchem.com
Density 1.184 g/cm³ lookchem.com
Flash Point 146 °C lookchem.com

Table 2: Example Synthesis Utilizing this compound

This table outlines the synthesis of 4-methoxyisophthalohydrazide from this compound, as described in academic literature. brieflands.com

ParameterDetails
Reaction Synthesis of 4-methoxyisophthalohydrazide
Starting Material This compound
Reagent Hydrazine monohydrate (80%)
Solvent Anhydrous Ethanol (B145695)
Conditions 80 °C for 6 hours
Product 4-methoxyisophthalohydrazide
Yield 85.2%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B1581115 Dimethyl 4-methoxyisophthalate CAS No. 22955-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-methoxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-9-5-4-7(10(12)15-2)6-8(9)11(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLTWLWJTAJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177501
Record name Dimethyl 4-methoxyisophthalate
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22955-73-3
Record name 1,3-Dimethyl 4-methoxy-1,3-benzenedicarboxylate
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Record name Dimethyl 4-methoxyisophthalate
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Record name Dimethyl 4-methoxyisophthalate
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Record name Dimethyl 4-methoxyisophthalate
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Chemical Transformations and Derivative Chemistry of Dimethyl 4 Methoxyisophthalate

Hydrazinolysis Reactions Leading to 4-Methoxyisophthalohydrazide

The conversion of dimethyl 4-methoxyisophthalate to 4-methoxyisophthalohydrazide is a key transformation that introduces a reactive hydrazide functionality. This reaction is typically achieved through hydrazinolysis, which involves the treatment of the diester with hydrazine (B178648).

Detailed research findings indicate that the hydrazinolysis of this compound can be efficiently carried out using hydrazine monohydrate in an alcoholic solvent. nih.gov In a typical procedure, a solution of this compound in anhydrous ethanol (B145695) is treated with an excess of 80% hydrazine monohydrate. nih.gov The reaction mixture is heated under reflux with stirring for several hours to ensure complete conversion. nih.gov This process yields 4-methoxyisophthalohydrazide, which can be isolated as a solid precipitate upon cooling and subsequent purification. nih.gov The reported yield for this transformation is high, reaching up to 85.2%. nih.gov This dihydrazide serves as a crucial building block for the synthesis of more complex heterocyclic systems and hydrazone derivatives. nih.govnih.gov

Reaction Scheme: this compound + Hydrazine Monohydrate → 4-Methoxyisophthalohydrazide

ReactantReagentSolventConditionsProductYield
This compound80% Hydrazine MonohydrateAnhydrous EthanolReflux4-Methoxyisophthalohydrazide85.2% nih.gov

Condensation Reactions with Aromatic Aldehydes: Formation of 4-Methoxy-1,3-benzenediolylhydrazone Derivatives

The 4-methoxyisophthalohydrazide synthesized in the previous step is readily condensed with various aromatic aldehydes to form a series of N-acylhydrazones, specifically 4-methoxy-1,3-benzenediolylhydrazone derivatives. nih.govnih.gov These condensation reactions, a type of Schiff base formation, typically involve reacting the dihydrazide with an appropriate aromatic aldehyde in a suitable solvent, often with an acid catalyst. nih.govnumberanalytics.com

The synthesis is generally performed by dissolving 4-methoxyisophthalohydrazide in glacial acetic acid, which also acts as the catalyst, and then adding the respective benzaldehyde (B42025) derivative. nih.gov The mixture is refluxed for a period ranging from several minutes to a few hours. nih.gov Upon completion of the reaction, the product often precipitates from the solution and can be collected by filtration, washed, and recrystallized to yield the pure 4-methoxy-1,3-benzenediolylhydrazone derivatives in good yields. nih.gov This method has been successfully employed to synthesize a variety of derivatives with different substituents on the aromatic aldehyde ring, demonstrating the versatility of this synthetic route. nih.govresearchgate.net

General Reaction Scheme: 4-Methoxyisophthalohydrazide + 2 Ar-CHO → 4-Methoxy-1,3-benzenediolylhydrazone derivative + 2 H₂O

Below is a table summarizing the synthesis of several 4-methoxy-1,3-benzenediolylhydrazone derivatives:

< scientifique-table >

Product Name Aldehyde Used Yield (%) Melting Point (°C)
N′1-((E)-4-hydroxybenzylidene)-N′3-(4-hydroxybenzylidene)-4-methoxyisophthalohydrazide 4-hydroxybenzaldehyde 67.42 223.1-224.8 nih.gov
4-Methoxy-N′1-((E)-4-methoxybenzylidene)-N′3-(4-methoxybenzylidene)isophthalohydrazide 4-methoxybenzaldehyde - -

Transesterification and Transetherification Processes with Dialkylaminoalkanols

This compound can undergo concurrent transesterification and transetherification when treated with an excess of a dialkylaminoalkanol in the presence of a strong base like metallic sodium. rsc.org This novel reaction allows for the simultaneous replacement of both the methyl esters and the methoxy (B1213986) group on the aromatic ring. rsc.org

In a representative procedure, this compound is reacted with a five-fold molar excess of a dialkylaminoalkanol, such as dimethylaminoethanol, in a solvent like toluene (B28343) with sodium. rsc.org The reaction leads to the formation of bis(dialkylaminoalkyl) 4-dialkylaminoalkoxyisophthalate derivatives. rsc.org This one-pot reaction is a powerful method for introducing aminoalkyl functionalities at multiple sites of the isophthalate (B1238265) core, which can then be further modified, for instance, by quaternization. rsc.org

It was also noted that the choice of alcohol during the synthesis of the parent compound from dimethyl 4-hydroxyisophthalate can lead to transesterification; using ethanol instead of methanol (B129727) resulted in the formation of diethyl 4-methoxyisophthalate. rsc.org

Reaction Example: this compound + Dimethylaminoethanol (excess) + Na → Bis(dimethylaminoethyl) 4-dimethylaminoethoxyisophthalate

< scientifique-table >

Reactants Reagents Product Reaction Type
This compound, Dimethylaminoethanol Sodium, Toluene Bis(dimethylaminoethyl) 4-dimethylaminoethoxyisophthalate Concurrent Transesterification and Transetherification rsc.org
Dimethyl 4-hydroxyisophthalate, Methyl Iodide Potassium Carbonate, Ethanol Diethyl 4-methoxyisophthalate Transesterification rsc.org

Other Functional Group Interconversions and Modifications of the Isophthalate Core

Beyond the specific transformations detailed above, the functional groups of this compound are susceptible to other interconversions common in organic chemistry.

Ester Hydrolysis: The two methyl ester groups can be hydrolyzed back to carboxylic acids to form 4-methoxyisophthalic acid. chemicalbook.com This reaction is typically carried out under basic conditions (saponification) followed by acidic workup, or under acidic conditions with heating. This transformation is fundamental for syntheses requiring free carboxylic acid groups for subsequent reactions like amide bond formation or conversion to other acid derivatives.

Ether Cleavage: The methyl ether (methoxy) group on the aromatic ring can be cleaved to yield a hydroxyl group, converting the molecule back to a derivative of 4-hydroxyisophthalic acid. This is a common transformation for aryl methyl ethers and can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Aromatic Ring Substitution: The aromatic ring of the isophthalate core, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution reactions. However, the presence of two deactivating ester groups will direct incoming electrophiles to specific positions and may require forcing conditions. Potential modifications could include nitration, halogenation, or Friedel-Crafts reactions, although specific examples for this compound are not extensively documented in the provided context. Modifications on the related 4-hydroxyisophthalate system, such as iodination, have been reported. rsc.org

Applications of Dimethyl 4 Methoxyisophthalate and Its Derivatives in Advanced Materials Research

Role as a Monomer in Polymer Synthesis

As a difunctional monomer, Dimethyl 4-methoxyisophthalate is a key component in the production of various polymers and resins. lookchem.com Its chemical structure is particularly valuable for creating high-performance materials due to its capacity to enhance the mechanical and thermal characteristics of the final polymer. lookchem.com It is also identified as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com

This compound is utilized as a monomer in the synthesis of polyesters through a process called polycondensation. lookchem.com In this reaction, the dimethyl ester functional groups of the molecule react with a diol (a molecule with two alcohol groups). This process forms ester linkages repeatedly, creating a long polymer chain. The resulting polyesters often exhibit improved thermal and mechanical properties, making them suitable for applications in textiles and packaging materials. lookchem.com The general reaction involves heating the monomers at elevated temperatures, often with a catalyst, to drive the reaction forward by removing the methanol (B129727) byproduct. libretexts.org

Table 1: Generalized Polyester (B1180765) Synthesis

Reactant 1 Reactant 2 Resulting Polymer

While the dimethyl ester can be used, it is more common for the corresponding diacid, 4-methoxyisophthalic acid, or its more reactive derivative, 4-methoxyisophthaloyl dichloride, to be used in the synthesis of polyamides. These monomers react with diamines in a polycondensation reaction to form amide linkages. Research on the related isomer, 5-alkoxyisophthalic acid, demonstrates its use in synthesizing soluble polyamides via methods like the Yamazaki-Higashi reaction. ncl.res.indiva-portal.org The incorporation of such monomers can yield polyamides with tailored properties, such as improved processability. ncl.res.in

Table 2: Generalized Polyamide Synthesis

Reactant 1 Reactant 2 Resulting Polymer

The specific structure of this compound plays a crucial role in defining the final properties of the polymers it forms. The presence of the methoxy (B1213986) (–OCH₃) side group and the meta-orientation of the ester groups are key factors.

Enhanced Mechanical and Thermal Properties : The incorporation of this aromatic monomer into the polymer backbone contributes to the rigidity and strength of the material. lookchem.com This can lead to enhanced mechanical properties and thermal stability, making the resulting polymers suitable for engineering plastics and other demanding applications. lookchem.com

Impact Modification : In a broader context, the addition of specific monomers acts as a method of polymer modification. Such modifications can improve durability, toughness, and weatherability. specialchem.com The choice of monomer allows for the fine-tuning of properties to meet the requirements of specific applications, such as achieving impact resistance at low temperatures. specialchem.com

Table 3: Influence of this compound on Polymer Properties

Structural Feature Effect on Polymer Chain Resulting Property
Methoxy (–OCH₃) Group Increases intermolecular spacing, adds flexibility Enhanced solubility, improved processability. ncl.res.in
Aromatic Ring Provides rigidity and stability Increased mechanical strength and thermal stability. lookchem.com

Application in Dye Synthesis and Colorant Development

While not a conventional dye precursor itself, the chemical architecture of this compound and its parent acid makes it relevant to the development of modern colorants. The synthesis of many organic dyes, such as azo dyes, relies on aromatic compounds, often containing electron-donating groups like the methoxy group, which can act as coupling components or be modified to form chromophores. mdpi.comresearchgate.net

More directly, research has demonstrated that the parent compound, 5-methoxyisophthalic acid, can be used as a ligand to create sophisticated coordination polymers with lanthanide ions (Ln³⁺). acs.org These materials exhibit strong luminescent properties, and by selecting different lanthanide ions, the emission color can be precisely modulated. acs.org This approach allows for the creation of materials with high brightness and tunable colors, representing an advanced strategy for colorant development beyond traditional organic dyes. acs.org

Table 4: Luminescence in Lanthanide Coordination Polymers with 5-Methoxyisophthalate Ligand

Lanthanide Ion (Ln³⁺) Resulting Emission Color
Terbium (Tb³⁺) Green
Europium (Eu³⁺) Red
Dysprosium (Dy³⁺) Yellow

Implications in Lignin (B12514952) Depolymerization and Valorization Strategies

The connection between this compound and lignin is a key aspect of modern biorefinery and chemical valorization strategies. Lignin, a complex biopolymer rich in aromatic structures, is a major byproduct of the paper industry and is considered the most abundant renewable source of aromatic chemicals. whiterose.ac.ukmdpi.com The goal of lignin valorization is to break down this complex material into simpler, high-value chemical building blocks. nih.gov

While this compound is not a direct product of lignin depolymerization, its synthesis from lignin-derived platform chemicals is an area of active research. acs.org The process involves:

Depolymerization : Lignin is broken down through methods like hydrogenolysis or oxidation to yield simpler aromatic monomers such as vanillic acid and syringic acid. whiterose.ac.uknih.gov

Chemical Conversion : These lignin-derived monomers can then be chemically transformed into more complex molecules. For instance, a novel route has been established to convert vanillic and syringic acids into methoxyterephthalate derivatives, which are isomers of methoxyisophthalates. acs.org This is achieved through steps that may include esterification and catalytic carboxylation. acs.org

This strategy positions this compound and its isomers as performance-advantaged chemicals that can be produced from a renewable, sustainable feedstock, reducing reliance on petroleum-based sources for aromatic compounds. acs.org

Biological and Pharmaceutical Research Involving Dimethyl 4 Methoxyisophthalate Derivatives

Design and Synthesis of Bioactive 4-Methoxy-1,3-benzenediolylhydrazone Derivatives

A notable area of investigation involves the design and synthesis of 4-methoxy-1,3-benzenediolylhydrazone derivatives, which have shown promise as potential antiplatelet agents. nih.govbrieflands.com The synthesis process commences with dimethyl 4-methoxyisophthalate, which undergoes hydrazinolysis to form the key intermediate, 4-methoxyisophthalohydrazide. nih.gov This reaction is typically carried out using hydrazine (B178648) monohydrate in ethanol (B145695), resulting in a good yield of the intermediate. nih.gov

The subsequent and final step in the synthesis involves the condensation of the 4-methoxyisophthalohydrazide with various aromatic aldehydes. nih.gov This reaction, performed in glacial acetic acid, yields the target 4-methoxy-1,3-benzenediolylhydrazone derivatives. nih.gov The structures of these newly synthesized compounds are then confirmed using spectral data analysis. nih.govnih.gov This synthetic strategy allows for the creation of a diverse library of derivatives by varying the structure of the aromatic aldehyde used in the final step. nih.gov

In Vitro Evaluation of Biological Activities

Following their synthesis, the 4-methoxy-1,3-benzenediolylhydrazone derivatives are subjected to a range of in vitro assays to determine their biological activities.

Anti-Platelet Aggregation Inhibition Studies of Derivatives

A primary focus of the biological evaluation of these derivatives is their ability to inhibit platelet aggregation. nih.govbrieflands.com Studies have shown that a series of novel 4-methoxy-1,3-benzenediolylhydrazones exhibit significant anti-platelet aggregation activity. nih.govnih.gov The inhibitory effects of these compounds are assessed using inducers of platelet aggregation such as adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.govnih.gov

Research findings have demonstrated that the anti-platelet aggregation activities of all synthesized compounds surpassed that of the positive control drug, Picotamide, which had an inhibition rate of 25.1%. nih.gov Notably, seven of the synthesized compounds (PNN01, PNN03, PNN05, PNN07, PNN09, PNN12, and PNN14) displayed higher inhibition of platelet aggregation induced by arachidonic acid than Clopidogrel (37.6% inhibition rate). nih.gov Among these, the derivative designated as PNN07 was identified as the most potent, with an inhibition rate of 39.8%. nih.govresearchgate.net These results suggest that 4-methoxy-1,3-benzenediolylhydrazone derivatives are promising candidates for development as antiplatelet agents, potentially acting selectively on the arachidonic acid pathway. nih.gov

Table 1: Anti-Platelet Aggregation Activity of 4-Methoxy-1,3-benzenediolylhydrazone Derivatives

Compound Inhibition Rate (%) (Arachidonic Acid Induced)
PNN07 39.8
Clopidogrel (Reference) 37.6
Picotamide (Reference) 25.1
PNN01 >37.6
PNN03 >37.6
PNN05 >37.6
PNN09 >37.6
PNN12 >37.6
PNN14 >37.6

Data sourced from a study on novel 4-methoxy-1,3-benzenediolyl-hydrazones. nih.gov

Assessment of Cytotoxicity in Cellular Models (e.g., L929 Cell Line)

To assess the potential toxicity of these novel compounds, their cytotoxic effects are evaluated in cellular models. The L929 mouse fibroblast cell line is commonly used for this purpose. nih.govbrieflands.com The cytotoxicity of the 4-methoxy-1,3-benzenediolylhydrazone derivatives was evaluated, and it was found that none of the compounds exhibited significant cytotoxicity against the L929 cell line. nih.govresearchgate.net This low toxicity profile is a crucial characteristic for any compound being considered for further pharmaceutical development. researchgate.net

Ligand-Protein Interaction Studies

Understanding how these derivatives interact with proteins is essential for elucidating their mechanism of action and pharmacokinetic properties.

High-Throughput Nuclear Magnetic Resonance (NMR)-Based Ligand Affinity Screening

High-throughput screening (HTS) methods, including those based on Nuclear Magnetic Resonance (NMR), are employed to identify and rank potential drug candidates. nih.gov NMR-based ligand affinity screening can directly detect the binding of a ligand to a protein by observing changes in NMR parameters, such as chemical shifts or line widths. nih.govunl.edu This technique is valuable for validating hits from other screening methods and for optimizing the drug discovery process. nih.gov While traditional NMR screens can be resource-intensive, methodologies have been developed to estimate binding affinities from 1D ¹H NMR line-broadening experiments, making the process more efficient for large chemical libraries. nih.govunl.edu This approach has been successfully used to estimate the dissociation equilibrium constants for various ligands with proteins like human serum albumin. nih.gov

Interaction with Serum Albumins (e.g., Bovine Serum Albumin)

The interaction of drug candidates with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical aspect of their preclinical evaluation. mdpi.com Serum albumins are major transport proteins in the blood and can significantly influence the distribution, metabolism, and efficacy of drugs. mdpi.comnih.gov The binding of a compound to serum albumin can be studied using various spectroscopic techniques, including fluorescence spectroscopy. mdpi.com For instance, the intrinsic fluorescence of tryptophan residues in albumin can be quenched upon ligand binding, and the analysis of this quenching can provide information about the binding mechanism and affinity. mdpi.comrsc.org Studies have shown that the interaction of ligands with serum albumins is often spontaneous and can involve hydrophobic forces, hydrogen bonding, and electrostatic interactions. mdpi.comscielo.br

Mechanistic Investigations and Theoretical Studies on Dimethyl 4 Methoxyisophthalate and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

The exploration of the structure-activity relationships (SAR) of derivatives of dimethyl 4-methoxyisophthalate has revealed insights into how structural modifications influence their biological activities. These studies are crucial for the rational design of new compounds with enhanced potency and selectivity.

One area of investigation has been the synthesis of 4-methoxy-1,3-benzenediolylhydrazone derivatives from this compound. These derivatives were evaluated for their anti-platelet aggregation activity. nih.gov The synthesis involved converting 4-methoxyisophthalic acid to this compound, followed by hydrazinolysis to form 4-methoxyisophthalohydrazide, which was then condensed with various aromatic aldehydes. nih.gov This systematic modification of the core structure allows for the assessment of how different substituents on the aromatic aldehyde moiety affect the anti-platelet aggregation properties, providing valuable SAR data.

In a different context, derivatives of betulinic acid, a natural product with anti-HIV activity, have been synthesized and their SAR analyzed. nih.gov While not directly derived from this compound, this study highlights the methodologies used in SAR analysis, such as modifying functional groups and analyzing the impact on antiviral potency. For instance, modifications at the C-3 and C-28 positions of the betulinic acid skeleton led to the discovery of derivatives with significantly improved activity against wild-type and resistant HIV-1 strains. nih.gov The analysis of these derivatives helps in constructing 3D Quantitative SAR (QSAR) models to guide further drug design. nih.gov

Furthermore, the synthesis of novel dual-acting nitroxide-based hybrid antioxidants has been explored, combining nitroxide compounds with known pharmacophores like NSAIDs. qut.edu.au This approach aims to create hybrid agents with both antioxidant and anti-inflammatory properties. The structural variations, such as the position of the nitroxide tether and the type of linker used, are critical in determining the biological activity of these conjugates. qut.edu.au

The following table summarizes the key bioactive derivatives and the insights gained from their SAR studies.

Parent Compound Derivative Class Biological Activity Key SAR Findings
This compound4-Methoxy-1,3-benzenediolylhydrazonesAnti-platelet aggregationThe nature of the aromatic aldehyde substituent influences activity. nih.gov
Betulinic AcidDimethylsuccinyl and piperazine (B1678402) derivativesAnti-HIVModifications at C-3 and C-28 positions enhance potency against resistant strains. nih.gov
NSAIDs/SalicylatesNitroxide-salicylate hybridsAntioxidant, Anti-inflammatoryThe position of the nitroxide and the linker type are crucial for dual activity. qut.edu.au

Computational Modeling and Quantum Chemical Analysis for Structure-Activity Correlations

Computational modeling and quantum chemical analysis are powerful tools for understanding the relationship between the molecular structure of this compound derivatives and their biological activity. These methods provide insights into electronic properties, molecular geometry, and intermolecular interactions that govern their function.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the electronic structure of various organic molecules, including derivatives of BODIPY and Schiff bases. rsc.orgresearchgate.net For instance, DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the reactivity and electronic transitions of a molecule. epstem.net The HOMO-LUMO energy gap can be correlated with the molecule's stability and reactivity. epstem.net

In the context of SAR studies, computational methods can help in developing Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically relate the chemical structure of a series of compounds to their biological activity. For example, a 3D-QSAR model was constructed for betulinic acid derivatives to facilitate the rational design of new potent anti-HIV inhibitors. nih.gov Similarly, machine learning approaches, such as support vector machines (SVR), have been used to build robust QSAR models for predicting the inhibitory activity of amide derivatives against xanthine (B1682287) oxidase. frontiersin.org These models identified key quantum-chemical descriptors that influence the drug's activity. frontiersin.org

Molecular dynamics (MD) simulations can be used to predict properties like the octanol-water partition coefficient (log P), which is important for assessing the environmental mobility and bioavailability of a compound. For example, MD simulations have been used to calculate the diffusion coefficients of methoxyterephthalate esters, suggesting their potential for extended lifetime in polymer matrices. acs.org

The following table presents key computational methods and their applications in the study of compounds structurally related to or derived from this compound.

Computational Method Application Key Insights
Density Functional Theory (DFT)Calculation of electronic properties (HOMO, LUMO), molecular geometry, and spectroscopic data. rsc.orgepstem.netProvides understanding of molecular reactivity, stability, and electronic transitions. epstem.net
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict biological activity based on chemical structure. nih.govfrontiersin.orgIdentifies key structural features and descriptors that influence biological activity. frontiersin.org
Molecular Dynamics (MD) SimulationsPrediction of physical properties like log P and diffusion coefficients. acs.orgAssesses environmental mobility, bioavailability, and performance in materials. acs.org
Monte Carlo SimulationsStudy of inhibitor adsorption on metal surfaces. researchgate.netProvides insights into the mechanism of corrosion inhibition. researchgate.net

Mechanistic Pathways of Degradation and Transformation

Involvement in Lignin (B12514952) Degradation Processes and Product Formation

This compound can be conceptually linked to the degradation of lignin, a complex aromatic polymer found in plant cell walls. mdpi.comresearchgate.net Lignin is primarily composed of phenylpropane units, and its degradation, either through biological or chemical means, can yield a variety of aromatic compounds. researchgate.netmdpi.com While this compound itself is not a direct, major product of natural lignin degradation, its structural motifs are related to lignin-derived aromatic monomers. acs.orgchemrxiv.org

The microbial degradation of lignin often involves extracellular enzymes that break down the polymer into smaller, soluble fragments. microbenotes.com These fragments are then taken up by microorganisms and funneled into various metabolic pathways. mdpi.com The initial depolymerization step often involves the cleavage of the most common linkage in lignin, the β-O-4 aryl ether bond. microbenotes.com

Chemical oxidative degradation of lignin can produce a range of aromatic compounds. mdpi.com For instance, the microwave-assisted oxidative degradation of lignin using a hydrogen peroxide-alkaline ionic liquid system has been shown to yield various small-molecule aromatic products. mdpi.com Analysis of the degradation products from such processes reveals that the guaiacol (B22219) group structure is a predominant feature, and the degradation primarily proceeds through the breaking of β-O-4 and α-O-4 ether bonds. mdpi.com One of the identified products in such a degradation mixture was this compound. mdpi.com

The following table lists some of the products identified from the chemical degradation of lignin, highlighting the diversity of aromatic compounds that can be formed.

Product Chemical Formula Significance
This compoundC11H12O5An identified product of microwave-assisted oxidative lignin degradation. mdpi.com
4-Hydroxy-3-methoxyphenylacetoneC10H12O3A guaiacyl-type degradation product. mdpi.com
3-Hydroxy-4-methoxybenzoic acid (Vanillic acid)C8H8O4A common monomer derived from the G-unit of lignin. mdpi.comchemrxiv.org
GuaiacolC7H8O2A major product from the dealkylation of lignin. mdpi.com

Catalytic Aspects of Lignin Oxidative Degradation

The catalytic oxidative degradation of lignin is a key strategy for converting this abundant biopolymer into valuable chemicals. nih.gov Various catalytic systems have been developed to achieve efficient and selective cleavage of the robust linkages within the lignin structure. nih.gov

Catalytic oxidation methods offer advantages such as milder reaction conditions and potentially higher product yields compared to non-catalytic thermal degradation. mdpi.com These methods can be broadly categorized into photocatalysis, electrochemical catalysis, and metal-catalyzed oxidation, among others. mdpi.com Fenton-like reagents, for example, have been investigated for lignin degradation. nih.gov

The choice of catalyst and reaction conditions significantly influences the product distribution. For instance, a study on the catalytic degradation of lignin over a sulfonyl-chloride-modified lignin-based porous carbon-supported metal phthalocyanine (B1677752) catalyst demonstrated the ability to produce a liquid product with a significant fraction of phenols. nih.gov By optimizing reaction parameters such as temperature and catalyst concentration, the yield and selectivity towards desired products can be maximized. nih.gov

Electrochemical methods also present a promising route for lignin valorization. chemrxiv.orgacs.org For example, the electrochemical carboxylation of lignin-derived monomers like vanillic and syringic acids can be used to synthesize methoxyterephthalate derivatives. chemrxiv.orgacs.org This approach involves the use of a nickel catalyst to introduce a second carboxylate group onto the aromatic ring. acs.org

The table below outlines different catalytic approaches for lignin degradation and the types of products they can generate.

Catalytic System Reaction Type Key Products/Intermediates
Hydrogen peroxide–alkaline ionic liquidMicrowave-assisted oxidationSmall-molecule aromatics, including this compound. mdpi.com
Sulfonyl-chloride-modified carbon-supported metal phthalocyanineLiquid phase catalytic degradationPhenolic compounds. nih.gov
Ni-catalyzed electrochemical systemElectrochemical carboxylationMethoxyterephthalate derivatives from lignin monomers. chemrxiv.orgacs.org
Lignin-degrading enzymes (e.g., laccase, peroxidases)BiodegradationPhenolic and other aromatic compounds. mdpi.commicrobenotes.com

Advanced Analytical and Spectroscopic Methodologies in the Study of Dimethyl 4 Methoxyisophthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like Dimethyl 4-methoxyisophthalate. It provides rich information about the chemical environment of individual atoms, enabling unambiguous structure confirmation and the study of dynamic processes such as protein-ligand binding.

¹H NMR and ¹³C NMR for Compound Characterization and Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the initial characterization and verification of this compound's molecular structure. molaid.com These one-dimensional NMR experiments provide data on the chemical shift, integration, and multiplicity of signals, which correspond to the different types of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron density around the protons, with the aromatic protons appearing at higher chemical shifts due to the deshielding effect of the benzene (B151609) ring. The integration of these signals confirms the number of protons in each unique environment.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbons of the ester groups are typically found at the most downfield positions, followed by the aromatic carbons, and finally the methyl carbons of the ester and methoxy groups at the most upfield positions.

¹H NMR ¹³C NMR
Expected Chemical Shift (ppm) Expected Chemical Shift (ppm)
Aromatic Protons (C₆H₃): ~7.0-8.0Carbonyl Carbons (C=O): ~165-175
Methoxy Protons (OCH₃): ~3.8-4.0Aromatic Carbons (C₆H₃): ~110-160
Ester Methyl Protons (COOCH₃): ~3.8-4.0Methoxy Carbon (OCH₃): ~50-60
Ester Methyl Carbons (COOCH₃): ~50-60

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.com

Advanced NMR Techniques for Protein-Ligand Binding Analysis

Beyond basic structural confirmation, advanced NMR techniques are invaluable for studying how this compound interacts with biological macromolecules, such as proteins. nih.govcreative-biostructure.com These methods can provide information on binding affinity, kinetics, and the specific parts of the ligand and protein involved in the interaction. anu.edu.auspringernature.com

One common approach is ligand-observed NMR , where the NMR spectrum of the ligand is monitored upon the addition of a protein. creative-biostructure.com Changes in the ligand's NMR signals, such as line broadening or chemical shift perturbations, indicate binding. creative-biostructure.comunl.edu For instance, when this compound binds to a protein like bovine serum albumin (BSA), the peaks corresponding to the ligand broaden significantly, sometimes to the point of disappearing into the baseline. unl.edu This broadening is due to the increase in the effective molecular weight of the ligand when it is part of a larger complex, leading to faster relaxation and broader signals. creative-biostructure.com

Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening and characterizing weak to moderate binding interactions. nih.govcreative-biostructure.com In STD-NMR, selective saturation of protein resonances is transferred to a bound ligand, allowing for the identification of binding and the mapping of the ligand's binding epitope. nih.gov

Protein-observed NMR methods, such as Chemical Shift Perturbation (CSP) mapping , involve monitoring the NMR spectrum of an isotopically labeled (e.g., ¹⁵N or ¹³C) protein as the ligand is added. nih.gov Changes in the chemical shifts of specific amino acid residues in the protein's spectrum can identify the ligand's binding site. nih.gov

Statistical Signal Processing in High-Throughput NMR Screening for Background Removal

In high-throughput screening (HTS) using NMR, a major challenge is the presence of broad, overlapping background signals from the protein itself, which can obscure the much sharper signals of a potential ligand like this compound. unl.edunih.gov This is especially problematic when screening for weak binders or when using high protein concentrations. unl.edu

To address this, statistical signal processing methods have been developed to effectively remove the protein background from the NMR spectra. unl.edunih.gov One such method, known as Uncomplicated Statistical Spectral Remodeling (USSR), takes advantage of the reproducibility of the protein's baseline signal across multiple samples in a screen. unl.edu By calculating a statistical baseline from a set of spectra (both with and without the ligand mixture) and subtracting it from the individual screen spectra, a clean "pseudo-spectrum" of the ligands in the presence of the protein can be obtained. unl.edu This allows for a much clearer identification of binding events, as demonstrated in a study where the interaction of this compound with BSA was readily observed after the application of this technique. unl.edu The use of such methods enhances the reliability and efficiency of NMR-based HTS for drug discovery and other applications. creative-biostructure.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com For this compound, MS is crucial for confirming its molecular weight and providing structural information through the analysis of its fragmentation patterns. uni.lu

The nominal molecular weight of this compound (C₁₁H₁₂O₅) is approximately 224 g/mol . sigmaaldrich.com In a mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion (M+), would be expected at an m/z value of 224. sigmaaldrich.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

When subjected to fragmentation, for instance through electron ionization (EI), the this compound molecule will break apart in a predictable manner. msu.edulibretexts.org The analysis of these fragment ions provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Ion m/z (mass-to-charge ratio) Possible Fragment Lost
[M]+224-
[M-CH₃]+209Methyl radical
[M-OCH₃]+193Methoxy radical
[M-COOCH₃]+165Carbomethoxy radical

This table represents a hypothetical fragmentation pattern. Actual fragmentation can be more complex. msu.edumiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edu For this compound, the IR spectrum provides clear evidence for its key structural features. evitachem.com

The most prominent absorptions in the IR spectrum of this compound would be:

C=O Stretch (Ester): A strong, sharp absorption band typically appearing in the range of 1735-1750 cm⁻¹. fiveable.mespectroscopyonline.com This is a characteristic peak for the carbonyl group in an ester.

C-O Stretch (Ester and Ether): These stretches will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-O-C stretching of the ester and the aryl-O-CH₃ stretching of the methoxy group will contribute to this region. fiveable.me

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds within the benzene ring typically gives rise to one or more moderate to weak absorptions in the 1450-1600 cm⁻¹ region. fiveable.me

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
EsterC=O Stretch1735 - 1750
Ester/EtherC-O Stretch1000 - 1300
Aromatic RingC=C Stretch1450 - 1600
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000

Chromatographic Techniques in Product Analysis (e.g., Gas Chromatography-Mass Spectrometry for Degradation Products)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. dergipark.org.trnih.gov

In the context of this compound, GC-MS is an ideal method for analyzing its purity and for identifying any potential degradation products that may form under various conditions (e.g., environmental exposure, metabolic processes). tesisenred.netresearchgate.net For instance, if this compound were to undergo hydrolysis, the ester groups could be converted to carboxylic acids, resulting in compounds like 4-methoxyisophthalic acid or its mono-methyl ester.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum for each separated component can then be compared to spectral libraries for identification. This allows for the sensitive detection and confident identification of both the parent compound and any related substances or degradation products. dergipark.org.tr

Thermal Analysis Techniques in Polymer and Degradation Studies (e.g., Thermogravimetric Analysis and Derivative Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. specificpolymers.comwikipedia.orgnih.gov This technique is invaluable for studying polymers, providing critical data on thermal stability, decomposition kinetics, and material composition. specificpolymers.comsump4.com The result of a TGA experiment is a TGA curve, which plots mass change against temperature. nih.gov The first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass change and helps to identify the temperatures at which the most significant mass loss occurs. nih.gov

The application of TGA and DTG is crucial in characterizing polymers and materials derived from or related to this compound. For instance, in studies of coordination polymers, TGA can reveal the thermal stability and decomposition profile. Research on coordination polymers synthesized using the isomeric 5-methoxyisophthalate, for example, has utilized TGA to understand their thermal behavior. rsc.org In these studies, an initial mass loss is often observed at temperatures below 200°C, which is typically attributed to the loss of solvent or water molecules. rsc.orgresearchgate.net Following this initial step, the polymer structure may exhibit thermal stability up to approximately 350°C before significant decomposition of the organic ligand framework begins. rsc.org

The decomposition process of complex organic molecules and polymers under thermal stress can be a multi-step process, which is clearly resolved by TGA/DTG analysis. nih.gov The analysis can be performed in different atmospheres, such as inert (nitrogen) or oxidizing (air), to understand the material's behavior under various conditions. nih.govresearchgate.net In an inert atmosphere, the process is purely thermal degradation, while in an oxidizing atmosphere, combustion reactions also occur. researchgate.net

Detailed research findings from thermal degradation studies illustrate the precise data that can be obtained. For example, the thermal decomposition of specific organic compounds may occur in distinct stages, each associated with a specific temperature range and mass loss percentage. nih.gov The temperature at which a 5% mass loss is observed (T₅%) is often used as a standard measure of the onset of decomposition and thermal stability. nih.gov

Below is a table representing typical data obtained from a TGA/DTG analysis of a hypothetical polymer system, illustrating the key parameters measured.

ParameterStage 1Stage 2Stage 3Residual Mass
Temperature Range (°C) 150-250250-400400-650>650
Peak Decomposition Temp (Tₚ) from DTG (°C) 225375550N/A
Mass Loss (%) 15% (e.g., loss of side groups)45% (e.g., main chain scission)20% (e.g., char degradation)20%
Atmosphere Inert (Nitrogen)Inert (Nitrogen)Inert (Nitrogen)Inert (Nitrogen)

Microscopic Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy for Lignin (B12514952) Oligomers)

Scanning Electron Microscopy (SEM) is a powerful microscopic technique used to examine the surface topography and morphology of solid materials at high magnifications. mdpi.com In the context of this compound, SEM is particularly relevant for characterizing the structure of lignin and its degradation products, as the compound can be produced from lignin depolymerization. mdpi.com

Lignin is a complex polymer found in plant cell walls, and its breakdown can yield a variety of smaller molecules, including lignin oligomers and aromatic compounds. mdpi.comnih.gov SEM analysis is employed to visualize the physical changes that occur on the surface of lignin before and after degradation processes. mdpi.com For example, in a study on the microwave-assisted oxidative degradation of lignin, SEM was used to compare the surface of the raw lignin with the solid lignin oligomers produced after the reaction. mdpi.com The images, taken at magnifications ranging from 1000× to 5000×, confirmed the effectiveness of the degradation by revealing significant alterations in the surface morphology. mdpi.com

Detailed SEM studies of various lignin sources reveal distinct morphological features. Lignin particles can appear as rough spheres with diameters ranging from tens to hundreds of micrometers. researchgate.net Higher magnification can reveal that some of these particles may be hollow or consist of pieces of broken spheres. researchgate.net In studies of lignifying plant cell walls, field emission SEM has identified the formation of macromolecular lignin as "tubular bead-like modules". nih.gov These modules were observed to surround cellulose (B213188) microfibrils and eventually fill the space between them. nih.gov The dimensions of these modules can be precisely estimated from SEM images; for instance, modules in the secondary wall of ginkgo tracheids were estimated to be approximately 16±2 nm in length and 25±1 nm in outer diameter. nih.gov

The morphological data obtained from SEM provide crucial insights into the structure of lignin-derived materials and the mechanisms of their formation. A summary of typical morphological findings from SEM analysis of lignin and its oligomers is presented in the table below.

MaterialObserved Morphological FeaturesMagnificationSource Context
Raw Lignin Irregular, compact surface structure1000× - 5000×Pre-degradation analysis mdpi.com
Degraded Lignin Oligomers More porous, fragmented, and altered surface1000× - 5000×Post-degradation analysis mdpi.com
Lignin Particles (from solution) Rough spherical particles (tens to hundreds of µm in diameter), some hollowNot specifiedCharacterization of refined lignin researchgate.net
Macromolecular Lignin (in cell walls) Tubular bead-like modules (~25 nm outer diameter)Not specifiedIn-situ observation of lignin formation nih.gov

Future Research Directions and Emerging Applications of Dimethyl 4 Methoxyisophthalate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of dimethyl 4-methoxyisophthalate typically involves the esterification of 4-methoxyisophthalic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. chemicalbook.com While effective, future research is focused on developing more efficient and environmentally benign synthetic methodologies in line with the principles of green chemistry. mlsu.ac.in

Key areas of development include:

Green Catalysis: A shift from corrosive mineral acids to solid acid catalysts, such as zeolites or functionalized resins, is a primary goal. These catalysts are reusable, reduce waste, and often lead to simpler purification processes. ajrconline.org Biocatalysts, such as immobilized lipases, represent another frontier, offering high selectivity under mild reaction conditions.

Alternative Reagents and Feedstocks: The use of greener methylating agents, such as dimethyl carbonate (DMC), is being explored as a substitute for methanol and strong acids. DMC is a non-toxic reagent, and its use can lead to processes that produce fewer inorganic salt byproducts. ajrconline.org Furthermore, deriving methanol from renewable biomass sources can significantly improve the sustainability profile of the entire process. iastate.edu

Process Intensification: The adoption of advanced reaction technologies like microwave-assisted synthesis or flow chemistry can dramatically reduce reaction times, improve energy efficiency, and offer better control over reaction parameters. mdpi.com Solvent-free reaction conditions are also being investigated to minimize the use of volatile organic compounds, reducing both environmental impact and operational costs. ajrconline.org

The overarching aim is to create synthetic pathways that are not only high-yielding but also adhere to the principles of atom economy, waste reduction, and energy efficiency, making the production of this compound more sustainable for industrial-scale applications. mlsu.ac.inrsc.org

Exploration of New Chemical Transformations and Derivative Design for Targeted Applications

The molecular structure of this compound offers multiple reactive sites—the two ester groups and the aromatic ring—that can be targeted for novel chemical transformations. Future research will focus on leveraging this reactivity to design and synthesize a diverse library of derivatives for specific applications.

The ester functionalities are prime targets for transformations such as:

Hydrolysis: Selective hydrolysis of one or both ester groups to the corresponding carboxylic acid can be used to create mono-esters or to regenerate the diacid, which is a crucial building block for other materials.

Amidation: Reaction with primary or secondary amines can yield a wide range of amides and polyamides. These derivatives are of interest for their potential biological activities and unique polymer properties.

Transesterification: Exchanging the methyl groups with longer-chain or functionalized alcohols can produce new esters with tailored properties, such as modified solubility, viscosity, or reactivity for use as specialty plasticizers or polymer precursors. atamankimya.com

The aromatic ring, while influenced by the directing effects of the methoxy (B1213986) and carboxylate groups, can also undergo further functionalization. Additionally, the parent 4-methoxyisophthalic acid is a key precursor for synthesizing complex structures like metal-organic frameworks (MOFs), where the carboxylic acid groups coordinate with metal ions to form highly porous, crystalline materials. nih.govrsc.org This transformation is a significant area of research for applications in gas storage and catalysis.

Expansion of Biological Activity Profiling and Therapeutic Potential of Derivatives

While common industrial phthalates have been studied extensively for their toxicological and endocrine-disrupting effects, there is a growing interest in designing structurally related compounds with beneficial therapeutic properties. core.ac.uknih.gov The methoxy substitution on the aromatic ring of this compound provides a key structural motif found in many biologically active molecules.

Future research will likely focus on synthesizing derivatives and screening them for a range of pharmacological activities:

Anticancer Activity: Studies on other methoxy-substituted aromatic compounds have shown significant potential. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent anticancer activity by inhibiting tubulin polymerization. nih.govacs.org Similarly, certain dimethoxy-substituted carboxylic acid esters and amides have been identified as potent cytotoxic agents that target topoisomerase I. nih.gov Derivatives of this compound, particularly amides and hydrazones, could be designed to explore similar mechanisms of action.

Antimicrobial Properties: The development of novel antimicrobial agents is a global health priority. Research has shown that derivatives of related structures, such as hydrazones of 4-hydroxyisophthalic acid, possess activity against various bacteria and fungi. nih.gov This suggests a promising avenue for creating and testing new antimicrobial compounds derived from this compound.

Antioxidant and Anti-inflammatory Effects: Methoxy-substituted phenols are known for their antioxidant capabilities. Derivatives could be synthesized to evaluate their potential to scavenge free radicals or modulate inflammatory pathways. mdpi.com

This research direction aims to move beyond the traditional view of phthalates, exploring how specific structural modifications, like the methoxy group, can lead to compounds with valuable therapeutic applications. researchgate.net

Advanced Material Applications and Polymer Science Innovations

The most immediate and promising applications for this compound are in polymer science and advanced materials. Building on the established use of dimethyl isophthalate (B1238265) as a comonomer, the 4-methoxy variant offers a way to introduce specific functionality into polymers. alfachemic.com

Specialty Polyesters: Incorporating this compound into polyester (B1180765) chains (e.g., with ethylene (B1197577) glycol to form a modified PET) can alter the polymer's properties. The methoxy group can influence characteristics such as the glass transition temperature, crystallinity, dyeability, and barrier properties, leading to the development of high-performance films, fibers, and engineering plastics. atamankimya.com

Functional Polymers: The methoxy group serves as a chemical handle that can be modified either before or after polymerization to attach other functional groups, creating polymers for specialized applications like sensors, membranes, or catalytic supports. semanticscholar.orgroutledge.com

Metal-Organic Frameworks (MOFs): A significant emerging application is the use of the parent 4-methoxyisophthalic acid as an organic linker to construct MOFs. nih.govrsc.org These materials are crystalline solids with exceptionally high surface areas. By coordinating the carboxylate groups with metal ions (e.g., manganese, zinc), researchers can create frameworks with tailored pore sizes and chemical environments for applications in gas storage (e.g., hydrogen, carbon dioxide), chemical separations, and catalysis. researchgate.netrsc.orgresearchgate.net The methoxy group within the pores can influence the framework's interaction with guest molecules.

The table below summarizes the synthesis and properties of a manganese-based coordination polymer derived from 5-methoxy isophthalic acid, illustrating a direct application in advanced materials.

PropertyValue
Compound NameMn(HMeOip)₂
Precursors5-methoxy isophthalic acid, Mn(OAc)₂·4H₂O
Synthesis MethodSolvothermal
Reaction Temperature110 °C
FormulaMnC₁₈H₁₄O₁₀
Crystal AppearanceColourless prism
Data sourced from a study on coordination polymers of 5-substituted isophthalic acid. nih.gov

Integration of Computational Chemistry and Machine Learning in Compound Design and Mechanistic Understanding

To accelerate the discovery and optimization of materials and molecules derived from this compound, future research will heavily rely on computational chemistry and machine learning (ML).

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) can be employed to predict the fundamental properties of the monomer and its derivatives. DFT calculations can provide insights into molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms. researchgate.netresearchgate.net This understanding is crucial for designing new synthetic routes and predicting the reactivity of the compound in chemical transformations. For example, DFT can help predict how the methoxy group influences the properties of resulting polymers or the binding energies within MOFs.

Machine Learning: Machine learning models are becoming indispensable for predicting the properties of polymers. llnl.gov By training artificial neural networks on large datasets of known polymers, researchers can develop models that accurately predict properties like glass transition temperature, melting temperature, and mechanical strength for new polymers incorporating the 4-methoxyisophthalate monomer. arxiv.orgijisae.orgresearchgate.netmdpi.com This data-driven approach allows for the rapid virtual screening of thousands of potential polymer structures, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources.

The synergy between computational modeling and experimental work will be key to unlocking the full potential of this compound, enabling a more rational and efficient design of new materials and molecules with desired properties.

Q & A

Q. How can dimethyl 4-methoxyisophthalate be synthesized and characterized for purity in academic research?

Methodological Answer:

  • Synthesis: The compound is typically synthesized via esterification of 4-methoxyisophthalic acid using methanol and acid catalysts (e.g., sulfuric acid). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like monoesters or unreacted starting materials .
  • Characterization: Use NMR (¹H/¹³C) to confirm the esterification of both carboxylic acid groups. Compare spectral data (e.g., δ ~3.8–3.9 ppm for methoxy protons) with literature values. Purity can be verified via HPLC with a C18 column and UV detection at 254 nm. Cross-reference CAS 22955-73-3 in SciFinder or Reaxys for validated analytical protocols .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Test in common solvents (DMSO, methanol, chloroform) using gravimetric or UV-spectrophotometric methods. For example, dissolve 10 mg in 1 mL solvent and measure absorbance at λmax (typically ~270 nm for aromatic esters). Note that solubility in aqueous buffers is likely low due to its hydrophobic ester groups .
  • Stability: Store in vacuum-sealed glass containers at room temperature to prevent hydrolysis. Monitor degradation via TLC (silica gel, hexane:ethyl acetate 7:3) over 1–2 weeks. Compare Rf values with fresh samples to detect breakdown products .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with proteins like bovine serum albumin (BSA)?

Methodological Answer:

  • NMR Line-Broadening Assays: Use high-throughput *¹H NMR ligand-affinity screening. Prepare a mixture of BSA and this compound in phosphate buffer (pH 7.4). Monitor line broadening of ligand signals (e.g., methoxy or aromatic protons) to infer binding. Subtract background protein signals using statistical baseline removal (e.g., USSR method) to isolate ligand-specific interactions .
  • Control Experiments: Compare results with non-binding ligands (e.g., tolazamide) to validate specificity. Use ITC (isothermal titration calorimetry) to quantify binding constants (Kd) if NMR data suggests weak affinity .

Q. How should researchers resolve contradictions in ligand-binding data involving this compound?

Methodological Answer:

  • Data Validation: Replicate experiments under identical conditions (buffer, temperature, protein concentration). For NMR studies, ensure phase-scatter correction (PSC) is applied to align baselines across spectra and minimize false positives .
  • Alternative Techniques: If NMR results conflict with other methods (e.g., fluorescence quenching), perform molecular docking simulations (using AutoDock Vina) to predict binding sites on BSA. Correlate computational binding energies with experimental Kd values .

Q. What advanced computational methods are suitable for modeling this compound’s reactivity in ester hydrolysis studies?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to optimize the molecule’s geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare hydrolysis activation energies in acidic vs. alkaline conditions .
  • MD Simulations: Run molecular dynamics (GROMACS) in explicit solvent (water/methanol) to study ester group solvation and hydrolysis pathways. Validate against experimental kinetic data .

Q. How can researchers quantify this compound in complex mixtures during metabolic or environmental degradation studies?

Methodological Answer:

  • LC-MS/MS: Develop a method using a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water:acetonitrile). Use MRM transitions (e.g., m/z 224 → 152 for quantification) to detect the compound in biological or environmental matrices. Validate with spiked recovery experiments (70–120% recovery range) .
  • Isotopic Labeling: Synthesize a deuterated analog (e.g., CD3-methoxy) as an internal standard to improve quantification accuracy in mass spectrometry .

Data Analysis and Reporting Guidelines

Q. How should contradictory spectral data (e.g., NMR vs. IR) be analyzed for this compound?

Methodological Answer:

  • Cross-Validation: Re-examine sample preparation (e.g., solvent purity, concentration). For NMR, ensure shimming and locking are optimized to avoid artifacts. For IR, use ATR-FTIR with background subtraction. Compare spectral peaks with reference databases (e.g., SDBS or NIST Chemistry WebBook) .
  • Statistical Analysis: Apply principal component analysis (PCA) to identify outliers in datasets. Use tools like MATLAB or Python’s scikit-learn for multivariate analysis .

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Dimethyl 4-methoxyisophthalate

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